2-Chloroethanesulfonyl chloride

Description

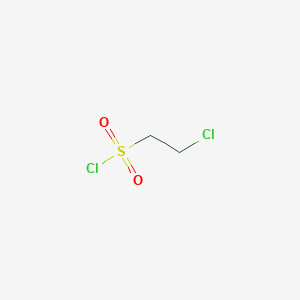

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCSBTPOPKFYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2S | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061825 | |

| Record name | (2-Chloroethyl)sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonylchloride, 2-chloro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1622-32-8 | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonylchloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chloroethyl)sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethanesulfonyl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AET6VQ5A3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroethanesulfonyl Chloride from Sodium Isethionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroethanesulfonyl chloride, a critical bifunctional organosulfur compound, from sodium isethionate. This compound serves as a vital building block in medicinal chemistry and materials science due to its dual functionality. The sulfonyl chloride group is a potent electrophile for sulfonylation reactions, while the chloroethyl group can act as a leaving group for further functionalization.[1] This reagent is instrumental in introducing the 2-chloroethanesulfonyl moiety, enabling the synthesis of diverse sulfonamide derivatives, and is a key precursor to vinylsulfonyl chloride, a valuable intermediate for Michael additions and other conjugations.[2]

Synthetic Pathway Overview

The conversion of sodium isethionate (sodium 2-hydroxyethanesulfonate) to this compound is a robust and common synthetic route.[1] The reaction involves the simultaneous chlorination of both the primary alcohol and the sulfonate salt functional groups. This transformation is typically achieved using potent chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a catalyst or co-solvent like N,N-dimethylformamide (DMF).[1][3]

The overall reaction transforms the hydroxyl (-OH) group into a chloride (-Cl) and the sodium sulfonate (-SO₃Na) group into a sulfonyl chloride (-SO₂Cl).[1][3]

Caption: General reaction scheme for the synthesis.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound from sodium isethionate using thionyl chloride. This method is based on established preparations.[1][4]

2.1 Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (molar ratio) | Notes |

| Sodium Isethionate | C₂H₅NaO₄S | 148.11 | 1.0 equiv | Starting material. Should be dry. |

| Thionyl Chloride | SOCl₂ | 118.97 | ~3.0 equiv | Chlorinating agent. Use in a fume hood. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic/Co-solvent | Acts as a catalyst. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade recommended. |

2.2 Procedure

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add sodium isethionate (1.0 equiv).

-

Solvent Addition : Add N,N-dimethylformamide and dichloromethane to the flask to create a slurry.[4]

-

Reagent Addition : Begin stirring the mixture and cool the flask in an ice-water bath. Add thionyl chloride (~3.0 equiv) dropwise via the dropping funnel at a rate that maintains the internal temperature between 20-30°C.[4] The reaction is exothermic.

-

Reaction Progression : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60°C.[4] Maintain this temperature and continue stirring. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases will be observed.[1] Monitor the reaction progress (e.g., by TLC or GC if applicable) until completion.

-

Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

-

Purification : The crude this compound can be purified by fractional distillation under high vacuum. The product is a clear, slightly yellow to brown liquid.[5]

Safety Note : This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. The reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol can be visualized as follows:

Caption: Step-by-step experimental workflow diagram.

Physicochemical Data

A summary of key physical and chemical properties for the final product is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂O₂S | |

| Molecular Weight | 163.02 g/mol | |

| Appearance | Clear, slightly yellow to brown liquid | [5] |

| Boiling Point | 84-86 °C at 15 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.493 |

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to 2-Chloroethanesulfonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloroethanesulfonyl chloride (CESC) is a highly reactive bifunctional organosulfur compound, distinguished by the presence of both a sulfonyl chloride and a chloroethyl group.[1][2] This dual functionality makes it a versatile and valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its utility stems from its role as a potent electrophile, enabling the introduction of the 2-chloroethanesulfonyl moiety, which can be further functionalized.[2][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, often fuming in moist air due to hydrolysis, which releases hydrogen chloride.[1][4] It possesses a pungent, irritating odor.[4] The compound is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1622-32-8 | [5] |

| Molecular Formula | C₂H₄Cl₂O₂S | [1] |

| Molecular Weight | 163.01 g/mol | [7] |

| Appearance | Colorless to pale yellow or brown liquid | [1][4][8] |

| Melting Point | -17.00 °C (256.15 K) | [1] |

| Boiling Point | 209.50 °C (482.65 K) at 760 mmHg; 84-86 °C at 15 mmHg | [1][9] |

| Density | 1.56 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.493 | [9] |

| Vapor Pressure | 15 mmHg at 84 °C | |

| Solubility | Reacts with water. Soluble in various organic solvents, including aromatic and aliphatic hydrocarbons, and alcohols. | [1][4][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.007, 4.088 | [10] |

| ¹³C NMR (CDCl₃) | Chemical shifts are available in spectral databases. | [11][12] |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 162 | [10] |

| Infrared (IR) | Spectra available in spectral databases. | [10] |

Reactivity and Reaction Mechanisms

The high reactivity of this compound is attributed to its two electrophilic centers: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the chlorine.[1] This makes it an excellent reagent for various nucleophilic substitution reactions.[1]

General Reactivity with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] The sulfonyl chloride group is typically the more reactive site, undergoing sulfonylation to form sulfonamides, sulfonate esters, and thioesters, respectively.

Caption: General Reaction with Nucleophiles

Formation of Vinylsulfonyl Chloride and Subsequent Reactions

A key transformation of this compound is its conversion to vinylsulfonyl chloride, a valuable intermediate, through dehydrohalogenation in the presence of a base.[5] Vinylsulfonyl chloride can then participate in reactions such as Michael additions.[5]

Caption: Formation and Reaction of Vinylsulfonyl Chloride

Incompatible Materials

This compound is incompatible with strong oxidizing agents, alcohols, amines, and alkali.[4][9] It may react vigorously or explosively with certain ethers, like diisopropyl ether, in the presence of metal salts.[8][9] It also reacts with water, producing toxic and corrosive hydrogen chloride gas.[4][8]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[3][5]

-

Synthesis of Sulfonamides: It is a key reagent for producing sulfonamide derivatives, which are important in the development of antibiotics and other therapeutic agents.[1][3]

-

Synthesis of Heterocyclic Systems: The compound is employed in the synthesis of heterocyclic systems like sultams, which are present in numerous pharmacologically active molecules.[5][9]

-

Pharmaceutical Intermediates: It serves as a building block for creating intermediates for active pharmaceutical ingredients (APIs).[3][4]

-

Vinylsulfonamides: this compound is used to synthesize vinylsulfonamides, which can possess a range of biological activities and are used in further synthetic transformations.[8]

-

1,5,2-Dithiazepine 1,1-dioxides: It is utilized in a one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides, which have potential pharmaceutical applications.[8][13]

Experimental Protocols

The following are generalized experimental protocols based on literature precedents. Researchers should consult the primary literature for specific details and optimize conditions for their specific substrates.

General Procedure for the Synthesis of Vinyl Sulfonamides

This protocol involves a domino elimination-amidation reaction.[9]

Caption: Workflow for Vinyl Sulfonamide Synthesis

Reaction Scheme:

ClCH₂CH₂SO₂Cl + R₂NH + Base → CH₂=CHSO₂NR₂ + Base·HCl

Methodology:

-

To a solution of the amine and a suitable base (e.g., triethylamine, 2-3 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF), cooled in an ice bath, is added this compound (1 equivalent) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate technique like TLC or LC-MS.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired vinyl sulfonamide.

One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-dioxides

This procedure involves a sulfonylation followed by an intramolecular thia-Michael addition.[14]

Reaction Scheme:

ClCH₂CH₂SO₂Cl + HS-R-NH₂ → [Intermediate Sulfonamide] → Cyclic Product

Methodology:

-

A solution of the amino thiol (e.g., cysteine ethyl ester or cysteamine, 1 equivalent) and a base (e.g., triethylamine, 2-3 equivalents) in a suitable solvent is prepared.

-

This compound (1 equivalent) is added, leading to the formation of the vinyl sulfonamide intermediate in situ.

-

The reaction mixture is stirred to facilitate the intramolecular thia-Michael addition, leading to the cyclized product.

-

Work-up and purification are performed as described in the previous protocol to isolate the 1,5,2-dithiazepine 1,1-dioxide.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[4][6]

Table 3: Hazard Information for this compound

| Hazard | Description | References |

| Toxicity | Toxic if swallowed and fatal if inhaled. | [6][13] |

| Corrosivity | Causes severe skin burns and serious eye damage. | [4][6][13] |

| Reactivity | Reacts with water to liberate toxic gas (HCl). | [6][15] |

| Incompatibility | Incompatible with strong oxidizing agents, strong bases, alcohols, and amines. | [4][16] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[16]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[16]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[6][15]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen).[4][16]

-

Keep away from moisture, heat, sparks, and open flames.[16]

-

Store away from incompatible materials.[16]

First Aid Measures:

-

In case of contact with eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[6][16]

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6][17]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][15]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[6][15]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the preparation of compounds of interest to the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the presence of two electrophilic sites, allows for the efficient construction of complex molecular architectures, including sulfonamides and various heterocyclic systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | Sulfonation Reagent [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 1622-32-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 1622-32-8 [chemicalbook.com]

- 10. This compound(1622-32-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2-氯乙烷磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. chembk.com [chembk.com]

A Comprehensive Technical Guide to 2-Chloroethanesulfonyl Chloride (CAS 1622-32-8) for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, reactivity, and application of 2-chloroethanesulfonyl chloride, a versatile reagent in modern organic and medicinal chemistry.

Introduction

This compound, with the CAS number 1622-32-8, is a highly reactive bifunctional organosulfur compound that serves as a critical building block in organic synthesis.[1] Its utility stems from the presence of two reactive sites: an electrophilic sulfonyl chloride group and a chloroethyl moiety. This dual functionality allows for a diverse range of chemical transformations, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This technical guide provides a comprehensive overview of its chemical properties, key synthetic applications with detailed experimental protocols, and its role in the development of biologically active molecules.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[2][4] It is moisture-sensitive and reacts with water.[3][5] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂O₂S | [2][6] |

| Molecular Weight | 163.02 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 78 °C @ 9 mmHg[4]; 84-86 °C @ 15 mmHg | [3][5][6] |

| Density | 1.550 - 1.56 g/mL at 25 °C | [3][4][6] |

| Refractive Index | n20/D 1.493 | [2][3][6] |

| Flash Point | 99 °C / 210.2 °F[4]; >110 °C | [6] |

| Vapor Pressure | 15 mmHg @ 84 °C | [4][6] |

| Solubility | Reacts with water | [3][5] |

| Purity | ≥ 96% | [2][6] |

Synthesis of this compound

While this guide focuses on the applications of this compound, it is pertinent to mention its synthesis for a complete understanding. A common laboratory and industrial method involves the reaction of sodium 2-hydroxyethanesulfonate (B1228491) ("isethionate") with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[7]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily utilized as a precursor to vinylsulfonyl chloride and in the synthesis of various sulfur-containing heterocyclic compounds and sulfonamides.[2][8]

In Situ Generation of Vinylsulfonyl Chloride

A key feature of this compound is its ability to undergo dehydrohalogenation in the presence of a base to form the highly reactive vinylsulfonyl chloride in situ. This intermediate is a potent Michael acceptor and dienophile, enabling a wide range of conjugate addition and cycloaddition reactions.

Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

This compound is employed in a one-pot sulfonylation/intramolecular thia-Michael addition protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides, which are heterocyclic scaffolds of interest in drug discovery.[4]

A solution of cysteine ethyl ester (1.1 equivalents) or cysteamine (B1669678) hydrochloride (1.1 equivalents), triethylamine (B128534) (4 equivalents), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C.[4] this compound (1 equivalent) is added dropwise to the stirred solution.[4] After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.[4] The mixture is then washed sequentially with 1 M hydrochloric acid and brine, dried over anhydrous sodium carbonate, and concentrated under reduced pressure to yield the crude product, which can be further purified by flash chromatography.[4]

Synthesis of Vinyl Sulfonamides

Vinyl sulfonamides are important intermediates in organic synthesis and can be prepared from this compound and an appropriate amine in the presence of a base.

To a solution of an aniline (B41778) (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, this compound (1.2 equivalents) and a 25% aqueous solution of sodium hydroxide (B78521) are added slowly and concurrently.[9] The reaction mixture is allowed to warm to room temperature and stirred overnight. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting vinyl sulfonamide can be purified by column chromatography.[9]

Synthesis of Sultams (Cyclic Sulfonamides)

Sultams are a class of heterocyclic compounds with a wide range of biological activities and are valuable scaffolds in medicinal chemistry.[2][5] this compound serves as a key reagent for their synthesis. The reaction typically proceeds through the formation of a vinyl sulfonamide intermediate, followed by an intramolecular cyclization.

A primary or secondary amine (1 equivalent) is reacted with this compound (1.1 equivalents) in the presence of a non-nucleophilic base such as triethylamine in an aprotic solvent like dichloromethane at 0 °C to room temperature to form the corresponding 2-chloroethanesulfonamide. This intermediate can then be treated with a stronger base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide to induce an intramolecular cyclization via elimination of HCl to form the sultam. The product is then isolated after an aqueous work-up and can be purified by recrystallization or column chromatography.

Role in Drug Development: The Sulfonamide Connection

A significant application of this compound is in the synthesis of sulfonamides, a well-established class of antibacterial drugs.[2][3] These synthetic bacteriostatic agents function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS).[10][11] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential precursor for the biosynthesis of nucleic acids (DNA and RNA).[10][] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[10]

Safety and Handling

This compound is a hazardous chemical that is corrosive and causes severe skin burns and eye damage.[4] It is also toxic if swallowed or inhaled.[4] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.[6] It reacts with water, liberating toxic gas, and should be stored in a dry, cool, and well-ventilated place away from moisture, strong oxidizing agents, and strong bases.[4]

Conclusion

This compound is a potent and versatile reagent with significant applications in organic synthesis and drug development. Its ability to serve as a precursor for vinylsulfonyl chloride and its utility in the construction of diverse sulfur-containing heterocycles, most notably sulfonamides, underscore its importance to the research and pharmaceutical communities. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables chemists to harness its synthetic potential for the creation of novel and complex molecules with valuable biological activities.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroethanesulfonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroethanesulfonyl chloride, a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.

Core Properties and Formula

This compound is an organosulfur compound with the chemical formula C₂H₄Cl₂O₂S.[1][2][3][4][5][6] It is a colorless to pale yellow liquid at room temperature with a pungent, irritating odor.[2][4][7] This compound is highly reactive, especially with moisture, and is a key intermediate in the synthesis of various organic molecules.[2][4][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂H₄Cl₂O₂S | [1][2][3][4][5][6][7] |

| Molecular Weight | 163.02 g/mol | [3][5][7][8] |

| CAS Number | 1622-32-8 | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Density | 1.56 g/mL at 25 °C | [3][7][9] |

| Boiling Point | 84-86 °C at 15 mmHg | [3][7][9] |

| Refractive Index | 1.493 (n20/D) | [3][7][9] |

| Solubility | Reacts with water; Soluble in organic solvents | [2][3][4][10] |

| Flash Point | >110 °C (>230 °F) | [3][9] |

Synthetic Applications and Experimental Protocols

This compound is a potent electrophile widely utilized for introducing the vinylsulfonyl moiety into molecules, which is a valuable functional group in drug design.[4][11] Its primary applications include the synthesis of sulfonamides, heterocyclic compounds like sultams, and as a precursor for vinylsulfonyl chloride.[3][7][11]

General Experimental Protocol: Synthesis of Vinylsulfonamides

The following is a representative protocol for the synthesis of vinylsulfonamides using this compound, based on its common reactions. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize an N-substituted vinylsulfonamide from a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dried reaction flask is charged with the amine and the anhydrous solvent under an inert atmosphere. The solution is cooled in an ice bath (0 °C).

-

Addition of Base: Triethylamine (typically 2-3 equivalents) is added to the stirred solution.

-

Addition of Sulfonyl Chloride: this compound (1 equivalent), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains low.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (or until TLC analysis indicates completion of the reaction). The reaction involves an initial sulfonylation followed by an in-situ elimination of HCl to form the vinylsulfonamide.

-

Workup: The reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure vinylsulfonamide.

Key Synthetic Pathway

The utility of this compound often stems from its role as a stable precursor to the more reactive vinylsulfonyl chloride, which can then undergo various transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1622-32-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 96 1622-32-8 [sigmaaldrich.com]

- 9. 2-氯乙烷磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to 2-Chloroethanesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloroethanesulfonyl chloride, a key bifunctional reagent in organic synthesis. This document covers its fundamental chemical identity, physical properties, detailed experimental protocols for its synthesis and key reactions, and its role in constructing valuable molecular scaffolds for the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a reactive organosulfur compound valued for its dual functionality. The sulfonyl chloride group is a potent electrophile for sulfonylation, while the chloroethyl moiety provides a reactive handle for subsequent transformations.

IUPAC Name: 2-Chloroethane-1-sulfonyl chloride[1]

Synonyms:

-

2-Chloro-1-ethanesulfonyl chloride[2]

-

2-Chloroethanesulfochloride[1]

-

beta-Chloroethanesulfonyl chloride

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂O₂S | [3] |

| Molecular Weight | 163.02 g/mol | [3] |

| CAS Number | 1622-32-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.56 g/mL at 25 °C | [3] |

| Boiling Point | 84-86 °C at 15 mmHg | [3] |

| Refractive Index | n20/D 1.493 | [3] |

| Vapor Pressure | 15 mmHg at 84 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) |

Key Synthetic Applications and Reaction Pathways

The primary utility of this compound lies in its ability to serve as a precursor for various functional groups, most notably vinyl sulfonamides. This transformation is crucial for synthesizing heterocyclic systems like sultams and for use in Diels-Alder reactions and Michael additions.[4]

The general pathway involves a two-step, one-pot reaction with an amine. The first step is a nucleophilic attack by the amine on the electrophilic sulfur atom to form a stable N-substituted-2-chloroethanesulfonamide. The second step is an elimination reaction (dehydrohalogenation), typically facilitated by a base, to generate the corresponding vinyl sulfonamide.

Experimental Protocols

Synthesis of this compound from Sodium Isethionate

A common laboratory and industrial preparation route involves the reaction of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) with a chlorinating agent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[5]

Materials:

-

Sodium isethionate (1.0 eq)

-

Thionyl chloride (3.0 eq)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (B109758) (DCM, solvent)

Procedure:

-

A mixture of sodium isethionate is suspended in dichloromethane (DCM) and a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The mixture is cooled in an ice bath to 0-5 °C.

-

Thionyl chloride is added dropwise to the suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly heated to 60 °C and maintained at this temperature until the reaction is complete (monitored by gas evolution or TLC).

-

The reaction mixture is then cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

General Protocol for the Synthesis of N-Aryl Vinylsulfonamides

This protocol details the one-pot reaction of this compound with anilines to produce N-aryl vinylsulfonamides, which are valuable dienophiles in Diels-Alder reactions.[6]

Materials:

-

Aniline (B41778) derivative (1.0 eq)

-

This compound (1.2 eq)

-

Acetone or Dichloromethane (DCM) as solvent

-

Aqueous Sodium Hydroxide (B78521) (25% w/v) or other suitable base

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Ethyl Acetate (EtOAc) / Petroleum Ether for chromatography

Procedure:

-

The aniline derivative (1.0 eq) is dissolved in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

This compound (1.2 eq) and aqueous sodium hydroxide are added simultaneously and slowly to the stirred solution at 0 °C. The rate of addition should be carefully controlled to maintain the temperature.

-

After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then transferred to a separatory funnel and extracted with DCM (3 x 30 mL).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether) to yield the pure N-aryl vinylsulfonamide.

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a sulfonamide derivative using this compound.

References

Spectroscopic Profile of 2-Chloroethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroethanesulfonyl chloride (CAS No: 1622-32-8), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.088[1] | Triplet (t) | -CH₂-Cl |

| 4.007[1] | Triplet (t) | -CH₂-SO₂Cl |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental data is not broadly published, spectral databases indicate the presence of two distinct signals corresponding to the two carbon atoms in the molecule. The chemical shifts can be predicted to be in the regions typical for alkyl halides and carbons adjacent to sulfonyl groups.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 40-50 | -CH₂-Cl |

| ~ 55-65 | -CH₂-SO₂Cl |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1410-1370[2] | Strong | Asymmetric S=O stretch |

| 1204-1166[2] | Strong | Symmetric S=O stretch |

| ~ 700-800 | Strong | C-Cl stretch |

| ~ 600-700 | Strong | S-Cl stretch |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a characteristic fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in isotopic peaks for chlorine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 26.0 | 7.9[1] | C₂H₂⁺ |

| 27.0 | 63.3[1] | C₂H₃⁺ |

| 28.0 | 9.3[1] | C₂H₄⁺ |

| 35.0 | 1.4[1] | ³⁵Cl⁺ |

| 36.0 | 5.2[1] | H³⁵Cl⁺ |

| 38.0 | 1.8[1] | H³⁷Cl⁺ |

| 48.0 | 7.0[1] | SO⁺ |

| 49.0 | 3.0[1] | CH₂³⁵Cl⁺ |

| 62.0 | 13.1[1] | C₂H₃³⁵Cl⁺ |

| 63.0 | 100.0[1] | C₂H₄³⁵Cl⁺ (Base Peak) |

| 64.0 | 13.4[1] | C₂H₅³⁵Cl⁺ |

| 65.0 | 36.9[1] | C₂H₄³⁷Cl⁺ |

| 91.0 | 27.3[1] | C₂H₄SO₂³⁵Cl⁺ |

| 99.0 | 1.5[1] | SO₂³⁵Cl⁺ |

| 127.0 | 6.4[1] | M⁺ - Cl |

| 129.0 | 2.4[1] | M⁺ - Cl (³⁷Cl isotope) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the "liquid film" or Attenuated Total Reflectance (ATR) method.

-

Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

2-Chloroethanesulfonyl Chloride: A Bifunctional Electrophile for Advanced Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethanesulfonyl chloride is a highly reactive, bifunctional electrophile that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from a potent sulfonyl chloride and a reactive chloroethyl group, enables the efficient construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemistry of this compound, with a focus on its application in the synthesis of vinyl sulfones as targeted covalent inhibitors and chemical probes for studying biological signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and biological pathways are presented to facilitate its practical application in a research and development setting.

Introduction to this compound

This compound (CESC), with the chemical formula C₂H₄Cl₂O₂S, is a versatile reagent characterized by two distinct electrophilic sites.[1] The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.[1][2] The 2-chloroethyl group, in the presence of a base, readily undergoes elimination to form a vinylsulfonate derivative, a potent Michael acceptor.[3] This transformation is pivotal, as the resulting vinyl sulfone functionality is a key "warhead" in the design of targeted covalent inhibitors (TCIs).[4] TCIs are a class of drugs that form a stable covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1622-32-8 | [2][7] |

| Molecular Formula | C₂H₄Cl₂O₂S | [7] |

| Molecular Weight | 163.02 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 84-86 °C at 15 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 | |

| Purity | ≥ 96% | [2] |

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a range of synthetic transformations, making it a valuable tool in drug discovery and materials science.[1]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides.[2] This reaction is fundamental for the synthesis of a wide array of compounds with potential biological activity.[8][9]

Synthesis of Vinyl Sulfones and their Derivatives

A key application of this compound is its use as a precursor to vinyl sulfones.[3] This is typically achieved through a one-pot reaction involving sulfonylation of a nucleophile followed by base-mediated elimination of HCl.[10] The resulting vinyl sulfone is a Michael acceptor that can react with nucleophilic amino acid residues in proteins.[11][12]

Table 2: Synthesis of Vinyl Sulfonate Esters from this compound

| Alcohol | Product | Yield (%) | Reference |

| Isopropanol | Isopropyl vinyl sulfonate | 92 | [10] |

| n-Butanol | n-Butyl vinyl sulfonate | 95 | [10] |

Note: Yields are based on a one-pot sulfonation-elimination reaction.[10]

Application in Drug Discovery: Targeted Covalent Inhibitors

Vinyl sulfones, readily synthesized from this compound, are prominent electrophilic warheads in the design of targeted covalent inhibitors.[4][13] These inhibitors first bind non-covalently to the target protein, followed by the formation of a covalent bond between the vinyl sulfone and a nucleophilic amino acid residue, such as cysteine, lysine, or threonine, in the protein's active site.[4][11] This covalent modification leads to irreversible inhibition of the protein's function.[11]

Mechanism of Covalent Inhibition

The mechanism of covalent inhibition by vinyl sulfones involves a Michael addition reaction. The nucleophilic side chain of an amino acid residue attacks the β-carbon of the vinyl sulfone, leading to the formation of a stable carbon-heteroatom bond.

Caption: Mechanism of covalent modification of a cysteine residue by a vinyl sulfone inhibitor.

Targeting Signaling Pathways

The ability of vinyl sulfone-based inhibitors to covalently modify specific proteins makes them powerful tools for dissecting and modulating cellular signaling pathways.[14] For example, peptide vinyl sulfones have been shown to covalently inhibit the proteasome, a key regulator of protein degradation, by modifying the N-terminal threonine of its catalytic β subunits.[11] This inhibition has profound effects on cellular processes such as the cell cycle and apoptosis.

Caption: Inhibition of the proteasome pathway by a peptide vinyl sulfone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a vinyl sulfonate and a sulfonamide using this compound.

Protocol 1: One-Pot Synthesis of n-Butyl Vinyl Sulfonate

This protocol is adapted from a reported procedure for the synthesis of vinyl sulfonate esters.[10]

Materials:

-

This compound (1.0 eq)

-

n-Butanol (1.2 eq)

-

Triethylamine (B128534) (2.5 eq)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of n-butanol in anhydrous dichloromethane at 0 °C, add triethylamine.

-

Slowly add this compound to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Synthesis of Sulfonamides

This protocol provides a general method for the synthesis of sulfonamides from sulfonyl chlorides and amines.[9][15]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Dichloromethane or tetrahydrofuran (B95107) (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine in anhydrous dichloromethane and add the base (pyridine or triethylamine).

-

Cool the mixture to 0 °C and slowly add a solution of this compound in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize or purify the product by column chromatography.

Experimental and Synthetic Workflows

The following diagram illustrates a typical workflow for the synthesis of a vinyl sulfone-based chemical probe and its application in protein labeling.

Caption: Workflow for synthesis and application of a vinyl sulfone probe.

Conclusion

This compound is a powerful and versatile bifunctional electrophile with significant applications in drug discovery and chemical biology. Its ability to serve as a precursor to vinyl sulfones makes it an invaluable tool for the development of targeted covalent inhibitors and chemical probes. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this reagent and apply it to address contemporary challenges in science and medicine.

References

- 1. This compound | Sulfonation Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Covalent Inhibitors for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Vinyl Sulfones - Enamine [enamine.net]

- 14. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Stability and Storage of 2-Chloroethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloroethanesulfonyl chloride. Due to its reactive nature, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel. This document summarizes key stability information, outlines recommended storage protocols, and provides a representative experimental workflow for stability assessment.

Core Stability Characteristics

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its high reactivity towards water and moisture.[1][2][3] The sulfonyl chloride functional group is readily attacked by nucleophiles, with water acting as a nucleophile to hydrolyze the compound to the corresponding sulfonic acid and hydrochloric acid. This reaction is typically rapid and exothermic.[3] Exposure to moist air can lead to the fuming of the compound as it reacts with atmospheric moisture.[3]

Thermal Stability

While specific decomposition temperature data for this compound is not available, it is a combustible liquid with a high flash point of >110 °C (>230 °F).[4][5][6] As with other sulfonyl chlorides, elevated temperatures are expected to accelerate decomposition, particularly in the presence of trace amounts of moisture or other reactive species.

Chemical Incompatibility

This compound is incompatible with a range of common laboratory reagents. Contact with these substances can lead to vigorous or violent reactions and should be strictly avoided.

Table 1: Chemical Incompatibilities of this compound

| Incompatible Material | Potential Hazard |

| Water / Moist Air | Rapid hydrolysis, release of corrosive hydrogen chloride gas.[1][3][6] |

| Strong Bases (e.g., hydroxides, amines) | Vigorous or violent reaction.[6] |

| Strong Oxidizing Agents | Potential for vigorous reaction.[6] |

| Alcohols | Reaction to form sulfonate esters. |

Recommended Storage Conditions

Proper storage is paramount to maintain the quality and shelf-life of this compound and to mitigate safety risks. The following conditions are recommended based on information from safety data sheets and chemical suppliers.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool, refrigerator temperatures are often suggested.[2] | To minimize decomposition and maintain stability. |

| Atmosphere | Store under an inert gas, such as nitrogen.[1][2] | To prevent contact with atmospheric moisture. |

| Container | Tightly sealed, moisture-proof containers. | To prevent ingress of moisture and air. |

| Location | A dry, cool, and well-ventilated area.[1][6] | To ensure a stable environment and dissipate any potential vapors. |

| Separation | Store away from incompatible materials (see Table 1).[6] | To prevent accidental contact and hazardous reactions. |

| Light | While not explicitly stated as light-sensitive, storage in a dark location is good practice for all reactive chemicals. | To prevent any potential photolytic decomposition. |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for this compound are not publicly available, a general approach based on forced degradation studies coupled with a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) can be employed. The following is a representative, non-validated protocol that would require optimization and validation for this specific compound.

Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) at a known concentration.

-

Stress Conditions:

-

Hydrolytic: Treat the stock solution with purified water, acidic (e.g., 0.1 M HCl), and basic (e.g., 0.1 M NaOH) aqueous solutions. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

-

Oxidative: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Monitor the reaction over time at a controlled temperature.

-

Thermal: Expose the solid compound (if available and stable enough for handling) or the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven or heating block. Samples should be analyzed at different time intervals.

-

-

Sample Preparation for Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic or basic samples). Dilute the samples to an appropriate concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (MS) for peak identification.

-

A suitable reversed-phase column (e.g., C18).

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of water (with a suitable buffer, e.g., formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: Typically 5-20 µL.

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualization of Stability Factors

The following diagram illustrates the key factors that can negatively impact the stability of this compound, leading to its degradation.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-クロロエタンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 96 1622-32-8 [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Chloroethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloroethanesulfonyl chloride (CAS No: 1622-32-8). It is intended to serve as a critical resource for laboratory personnel to mitigate risks and ensure safe operational procedures.

Introduction

This compound, with the molecular formula C₂H₄Cl₂O₂S, is a highly reactive organosulfur compound.[1] It typically appears as a colorless to light yellow or brown liquid with a pungent, irritating odor.[1][2][3][4] This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] It is frequently used to introduce the vinylsulfonyl group and for the synthesis of sulfonamide derivatives, which are crucial components in the development of antibiotics and other therapeutic agents.[3][4] However, its high reactivity also makes it a hazardous substance that requires strict safety protocols for handling and storage.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its high toxicity, corrosivity, and reactivity with water.[1][2][5] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[2][5] The vapor is irritating to the respiratory system.[2][5] A significant hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[1][2][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Signal Word | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Danger | H301 | Toxic if swallowed.[6][7] |

| Acute Toxicity, Inhalation | Danger | H330 | Fatal if inhaled.[6][7] |

| Skin Corrosion/Irritation | Danger | H314 | Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage/Irritation | Danger | H314 | Causes severe skin burns and eye damage.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Danger | H335 | May cause respiratory irritation.[6][7] |

| Corrosive to Metals | Warning | H290 | May be corrosive to metals. |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1622-32-8[2][4][5] |

| Molecular Formula | C₂H₄Cl₂O₂S[4][7] |

| Molecular Weight | 163.02 g/mol [4][7] |

| Physical State | Liquid[2][5] |

| Appearance | Colorless to light yellow/brown liquid[2][3][4] |

| Odor | Odorless to pungent and irritating[1][2] |

| Boiling Point | 78 °C @ 9 mmHg / 84-86 °C @ 15 mmHg[2][4][5] |

| Flash Point | 99 °C (210.2 °F) to >110 °C (>230 °F)[2][5][6] |

| Density / Specific Gravity | 1.55 - 1.56 g/mL at 25 °C[2][3][4][5] |

| Vapor Pressure | 15 mmHg @ 84 °C[2][5][7] |

| Water Solubility | Reacts with water[1][8][9] |

| Refractive Index | n20/D 1.493[3][4][9] |

Section 3: Toxicology and Health Effects

Exposure can occur via inhalation, ingestion, or skin/eye contact. The compound is corrosive and can cause severe burns upon contact.[1] Inhalation is particularly dangerous and can be fatal.[2][5]

Table 3: Acute Toxicity of this compound

| Route | Species | Value |

|---|---|---|

| Oral | Rat | LD50: 240 mg/kg[9][10] |

| Inhalation | Mouse | LC50: 250 mg/m³/4 h[9][10] |

Long-term health effects have not been fully investigated.[2] It is not currently classified as a carcinogen by major regulatory agencies.[1]

Section 4: Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory when working with this chemical.

Engineering Controls

-

Ventilation: Always handle in a well-ventilated area. Use of a certified chemical fume hood is required. Handle only in a closed system or provide appropriate exhaust ventilation.[2]

-

Safety Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[2][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][6][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., elbow-length PVC or rubber) and chemical-resistant clothing or a lab coat to prevent skin exposure.[2][8][11]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., type ABEK).[7] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][12]

Hygiene Practices

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the work area.[8]

-

Remove contaminated clothing promptly and wash before reuse.[8]

Storage Requirements

-

Conditions: Store locked up in a dry, cool, and well-ventilated place.[2] The container must be kept tightly closed.[2] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2]

-

Location: Store in a designated corrosives area away from heat, sparks, and flames.[2]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and alkali.[1][2][3]

Section 5: Reactivity and Stability

-

Reactivity: The compound is highly reactive. It reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[1][2] It is also incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1][2][3] It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[1][3]

-

Stability: It is stable under recommended storage conditions (cool, dry, inert atmosphere) but is sensitive to moisture.[2]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride and sulfur oxides.[2][5]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air.[2][5][8] If breathing has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[2][5][8]

-